[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine
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Description
[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine is a useful research compound. Its molecular formula is C13H19F2NS and its molecular weight is 259.36. The purity is usually 95%.
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Scientific Research Applications
Encapsulation of Halides
The study by Lakshminarayanan et al. (2007) discusses the encapsulation abilities of a pentafluorophenyl-substituted tripodal amine receptor, which shares structural similarities with the compound of interest. The receptor exhibits potential for encapsulating chloride (Cl-) and bromide (Br-) ions, indicating its utility in developing selective ion sensors or in ion transport studies Lakshminarayanan, P., Ravikumar, I., Suresh, E., & Ghosh, P. (2007). Encapsulation of halides within the cavity of a pentafluorophenyl-substituted tripodal amine receptor. Inorganic Chemistry, 46(12), 4769-4771.
Gas Separation Applications
Fang, J., Kita, H., & Okamoto, K. (2000) developed a series of hyperbranched polyimides using a triamine monomer and dianhydride monomers for gas separation applications. Their synthesis approach is relevant to the modification and application of the target compound in creating materials that exhibit selective permeability for gases, which is crucial for environmental and industrial processes Fang, J., Kita, H., & Okamoto, K. (2000). Hyperbranched Polyimides for Gas Separation Applications. 1. Synthesis and Characterization. Macromolecules, 33, 4639-4646.
Synthesis and Chemical Reactions
Hanamoto, T., Morita, N., & Shindo, K. (2003) explored the synthesis and reactions of a trifluoromethylated compound, showing the utility of such compounds in organic synthesis, particularly in Wittig olefination and hydrolysis reactions. This study underscores the synthetic versatility of fluorinated compounds, which can be extrapolated to the compound Hanamoto, T., Morita, N., & Shindo, K. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. European Journal of Organic Chemistry, 2003, 4279-4285.
Advanced Material Synthesis
Woodfield, P. A., Zhu, Y., Pei, Y., & Roth, P. (2014) discuss the synthesis of hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperature (UCST) through post-polymerization modification. This research demonstrates the potential of functionalized amines in developing smart materials with temperature-responsive properties, relevant to biomedical applications and smart textiles Woodfield, P. A., Zhu, Y., Pei, Y., & Roth, P. (2014). Hydrophobically Modified Sulfobetaine Copolymers with Tunable Aqueous UCST through Postpolymerization Modification of Poly(pentafluorophenyl acrylate). Macromolecules, 47, 750-762.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NS/c1-3-16-12(9-17-4-2)7-10-5-6-11(14)8-13(10)15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLBIZJFSJUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=C(C=C(C=C1)F)F)CSCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1490532-16-5 |
Source
|
Record name | [1-(2,4-difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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